Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate
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Overview
Description
Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a chlorinating agent. The reaction is usually carried out in an organic solvent such as dimethylformamide or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor and other biological activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate
- Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
Properties
Molecular Formula |
C10H7ClF3N3O2 |
---|---|
Molecular Weight |
293.63 g/mol |
IUPAC Name |
ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C10H7ClF3N3O2/c1-2-19-9(18)7-8(10(12,13)14)15-6-4-3-5(11)16-17(6)7/h3-4H,2H2,1H3 |
InChI Key |
UHXMFMFLBUYFHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1N=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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